5-oxo-5-(3-oxopiperazin-1-yl)-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]pentanamide
Overview
Description
5-oxo-5-(3-oxopiperazin-1-yl)-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]pentanamide is a useful research compound. Its molecular formula is C16H22N4O3S and its molecular weight is 350.4 g/mol. The purity is usually 95%.
The exact mass of the compound 5-oxo-5-(3-oxo-1-piperazinyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pentanamide is 350.14126175 g/mol and the complexity rating of the compound is 502. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticancer and Anti-inflammatory Applications
A study conducted by Ghule et al. (2013) on the synthesis and evaluation of benzothiazole, pyrimidine, and piperazine derivatives, including compounds structurally related to 5-oxo-5-(3-oxo-1-piperazinyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pentanamide, revealed significant in-vitro anti-inflammatory activity and selective anticancer effects against human tumor cell lines. This research indicates the potential of such compounds in developing treatments for cancer and inflammation Ghule et al., 2013.
Antimicrobial and Antifungal Agents
Abu-Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, demonstrating significant anti-inflammatory, analgesic, and antimicrobial activities. These compounds, including structures related to 5-oxo-5-(3-oxo-1-piperazinyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pentanamide, showed high inhibitory activity against COX-2, suggesting their use as antimicrobial and anti-inflammatory agents Abu-Hashem et al., 2020.
Antioxidant and Cytotoxic Activities
Mistry et al. (2016) explored the synthesis of 9-O-3-(1-piperazinyl/morpholinyl/piperidinyl)pentyl-berberines, demonstrating notable antioxidant activity and cytotoxic effects against cervical cancer cell lines. These findings highlight the potential therapeutic applications of compounds including the 5-oxo-5-(3-oxo-1-piperazinyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pentanamide structure in cancer treatment and antioxidant therapy Mistry et al., 2016.
Antileishmanial Activity
Foroumadi et al. (2005) synthesized and evaluated the leishmanicidal activity of 2-(1-methyl-5-nitroimidazol-2-yl)-5-substituted-1,3,4-thiadiazole derivatives, showing potent activity against Leishmania major. This suggests that similar compounds, including 5-oxo-5-(3-oxo-1-piperazinyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pentanamide, could be effective in treating leishmaniasis Foroumadi et al., 2005.
Properties
IUPAC Name |
5-oxo-5-(3-oxopiperazin-1-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pentanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3S/c21-13(19-16-18-11-4-1-2-5-12(11)24-16)6-3-7-15(23)20-9-8-17-14(22)10-20/h1-10H2,(H,17,22)(H,18,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJCRTITYDINML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)CCCC(=O)N3CCNC(=O)C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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